molecular formula C10H6BrF2NO B13127772 3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole

3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole

Cat. No.: B13127772
M. Wt: 274.06 g/mol
InChI Key: ZQWQTYZJJWZVEI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group and a difluorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of the difluorophenyl group and the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The difluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-(3,5-difluorophenyl)isoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-5-(3,5-dichlorophenyl)isoxazole: Similar structure but with a dichlorophenyl group instead of a difluorophenyl group.

    3-(Bromomethyl)-5-(4-fluorophenyl)isoxazole: Similar structure but with a monofluorophenyl group instead of a difluorophenyl group.

Uniqueness

3-(Bromomethyl)-5-(3,5-difluorophenyl)isoxazole is unique due to the presence of both the bromomethyl and difluorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

3-(bromomethyl)-5-(3,5-difluorophenyl)-1,2-oxazole

InChI

InChI=1S/C10H6BrF2NO/c11-5-9-4-10(15-14-9)6-1-7(12)3-8(13)2-6/h1-4H,5H2

InChI Key

ZQWQTYZJJWZVEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=NO2)CBr

Origin of Product

United States

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